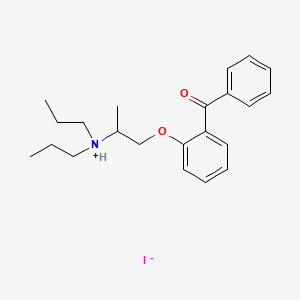

2-(2-(Dipropylamino)propoxy)benzophenone hydriodide

Beschreibung

2-(2-(Dipropylamino)propoxy)benzophenone hydriodide is a benzophenone derivative featuring a propoxy side chain substituted with a dipropylamino group and a hydriodide counterion. The compound’s structure combines a benzophenone core—a common motif in photostable materials and pharmaceuticals—with a tertiary amine moiety, which may enhance solubility and bioactivity. The hydriodide salt form likely improves crystallinity and stability compared to its free base counterpart.

Eigenschaften

CAS-Nummer |

10401-25-9 |

|---|---|

Molekularformel |

C22H30INO2 |

Molekulargewicht |

467.4 g/mol |

IUPAC-Name |

1-(2-benzoylphenoxy)propan-2-yl-dipropylazanium;iodide |

InChI |

InChI=1S/C22H29NO2.HI/c1-4-15-23(16-5-2)18(3)17-25-21-14-10-9-13-20(21)22(24)19-11-7-6-8-12-19;/h6-14,18H,4-5,15-17H2,1-3H3;1H |

InChI-Schlüssel |

RCNOSIFVZRMVDJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC[NH+](CCC)C(C)COC1=CC=CC=C1C(=O)C2=CC=CC=C2.[I-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dipropylamino)propoxy)benzophenone hydriodide typically involves multiple steps, starting with the preparation of the benzophenone core. The benzophenone is then reacted with 2-(dipropylamino)propyl chloride in the presence of a base to form the intermediate 2-(2-(Dipropylamino)propoxy)benzophenone. This intermediate is subsequently treated with hydroiodic acid to yield the final hydriodide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Dipropylamino)propoxy)benzophenone hydriodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzophenone core to diphenylmethanol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the dipropylamino group or the propoxy linkage.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzophenone carboxylic acids, while reduction can produce diphenylmethanol derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-(Dipropylamino)propoxy)benzophenone hydriodide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

Industry: It is used in the development of advanced materials and as a stabilizer in various chemical processes

Wirkmechanismus

The mechanism of action of 2-(2-(Dipropylamino)propoxy)benzophenone hydriodide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Benzophenone Core

Benzophenone derivatives with varied substituents are well-studied for their electronic and photochemical properties. Key analogues include:

Key Differences :

- The target compound’s dipropylamino-propoxy chain introduces a flexible aliphatic moiety, contrasting with the rigid aromatic substituents (triphenylamine, carbazole) in BPOH analogues. This flexibility may influence molecular packing and solubility.

- The hydriodide salt distinguishes it from neutral hydroxyl-substituted benzophenones, likely enhancing ionic solubility and stability in polar solvents .

Dipropylamino-Containing Derivatives

Compounds with dipropylamino groups exhibit diverse pharmacological and chemical behaviors:

Key Insights :

- Unlike 2-(dipropylamino)ethanethiol (), the target lacks a thiol group, reducing oxidative instability but limiting thiol-specific reactivity .

Chalcone and Flavonoid Derivatives

Chalcones and flavones share a conjugated system but differ in core structure and substituents:

Contrasts :

- The target’s dipropylamino group introduces basicity, unlike chalcones/flavones, which rely on hydroxyl or pyridine groups for polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.